Boiling Point Elevation and Reduced Volatility Versus Methyl Carbamate
Methyl (hydroxymethyl)-carbamate exhibits a predicted boiling point of 226.6 ± 23.0 °C at 760 mmHg, compared with 178.7 ± 8.0 °C for the unsubstituted parent methyl carbamate — a difference of approximately +48 °C . The enthalpy of vaporization increases from 41.5 ± 3.0 kJ/mol (methyl carbamate) to 53.8 ± 6.0 kJ/mol (target compound), and the vapor pressure drops from 1.0 ± 0.3 mmHg to ≤0.1 mmHg at 25 °C, reflecting the strong intermolecular hydrogen-bonding contribution of the N-hydroxymethyl group . The ACD/LogP value shifts from −0.68 (methyl carbamate) to −1.50, indicating a meaningful increase in hydrophilicity . These differences are large enough to affect distillation, headspace behavior, and formulation solvent selection in both laboratory and pilot-scale settings.
| Evidence Dimension | Boiling point at 760 mmHg (predicted) |
|---|---|
| Target Compound Data | 226.6 ± 23.0 °C |
| Comparator Or Baseline | Methyl carbamate (CAS 598-55-0): 178.7 ± 8.0 °C |
| Quantified Difference | +47.9 °C (26.8% increase) |
| Conditions | ACD/Labs Percepta predicted data; gas-phase at atmospheric pressure |
Why This Matters
A 48 °C boiling point differential directly impacts purification strategy (distillation vs. chromatography), thermal stability during storage, and selection of reaction solvents, making the unsubstituted analog an unsuitable process surrogate without parameter re-validation.
